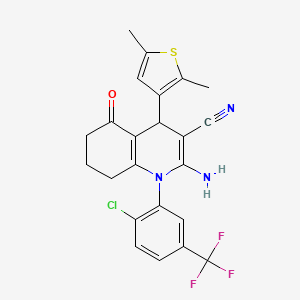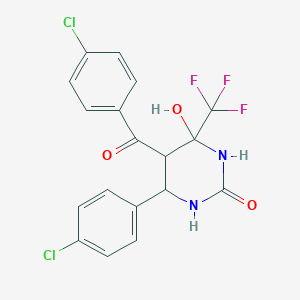![molecular formula C26H23N3O4S2 B11632400 prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632400.png)
prop-2-en-1-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le prop-2-én-1-yl (2Z)-7-méthyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidène)-5-(thiophène-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate est un composé organique complexe appartenant à la classe des thiazolopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un fragment indole, un cycle thiazolopyrimidine et un groupe thiophène.
Méthodes De Préparation
La synthèse du prop-2-én-1-yl (2Z)-7-méthyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidène)-5-(thiophène-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate implique généralement des voies de synthèse en plusieurs étapes. Une méthode courante implique la condensation d'un dérivé d'indole avec un précurseur de thiazolopyrimidine dans des conditions réactionnelles spécifiques. Les conditions réactionnelles incluent souvent l'utilisation d'une base, telle que l'hydrure de sodium, et d'un solvant, tel que le diméthylformamide, pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour atteindre des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Le prop-2-én-1-yl (2Z)-7-méthyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidène)-5-(thiophène-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sur les fragments indole ou thiophène sont remplacés par d'autres groupes en utilisant des réactifs tels que des halogènes ou des agents alkylants.
Applications de la recherche scientifique
Le prop-2-én-1-yl (2Z)-7-méthyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidène)-5-(thiophène-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate présente plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé est étudié pour son potentiel en tant qu'agent thérapeutique en raison de sa structure unique et de son activité biologique. Il peut présenter des propriétés anticancéreuses, anti-inflammatoires ou antimicrobiennes.
Science des matériaux : Les propriétés électroniques uniques du composé en font un candidat pour une utilisation dans l'électronique organique, telles que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques.
Recherche biologique : Les chercheurs étudient ses interactions avec les macromolécules biologiques, telles que les protéines et les acides nucléiques, pour comprendre son mécanisme d'action et son potentiel en tant que candidat médicament.
Mécanisme d'action
Le mécanisme d'action du prop-2-én-1-yl (2Z)-7-méthyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidène)-5-(thiophène-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et entraînant des effets en aval. Par exemple, il peut inhiber l'activité de certaines kinases, affectant ainsi les voies de signalisation impliquées dans la prolifération et la survie cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE may be explored for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mécanisme D'action
The mechanism of action of PROP-2-EN-1-YL 7-METHYL-3-OXO-2-[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Le prop-2-én-1-yl (2Z)-7-méthyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidène)-5-(thiophène-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate peut être comparé à d'autres dérivés de thiazolopyrimidine, tels que :
Thiazolopyrimidine A : Ce composé possède une structure de base similaire mais est dépourvu des fragments indole et thiophène, ce qui entraîne une activité biologique différente.
Thiazolopyrimidine B : Ce dérivé contient un substituant différent sur le cycle thiazolopyrimidine, ce qui entraîne des variations dans sa réactivité chimique et ses applications.
Thiazolopyrimidine C : Ce composé présente des modifications sur le fragment indole, ce qui peut modifier son interaction avec les cibles biologiques et son profil pharmacologique global.
Propriétés
Formule moléculaire |
C26H23N3O4S2 |
|---|---|
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
prop-2-enyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H23N3O4S2/c1-4-12-28-17-10-7-6-9-16(17)20(23(28)30)22-24(31)29-21(18-11-8-14-34-18)19(25(32)33-13-5-2)15(3)27-26(29)35-22/h5-11,14,21H,2,4,12-13H2,1,3H3/b22-20- |
Clé InChI |
QLSSEEPSCXRBEQ-XDOYNYLZSA-N |
SMILES isomérique |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)/C1=O |
SMILES canonique |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC=C)C5=CC=CS5)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632344.png)

![ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632354.png)
![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632360.png)
![4-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11632362.png)
![3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632371.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632379.png)
![7-[(4-ethenylbenzyl)oxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11632386.png)
![2-(Ethylsulfanyl)-3-(3-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11632392.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632398.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632404.png)
![2-(4-chlorophenyl)-3-[3-(2,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11632411.png)
